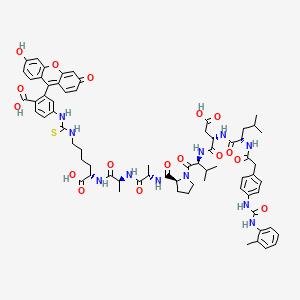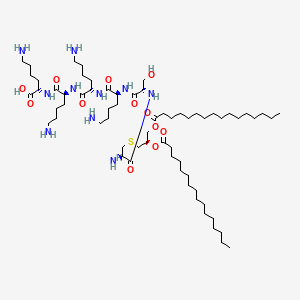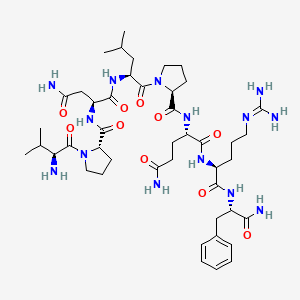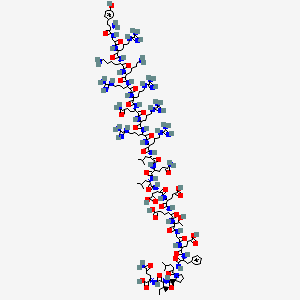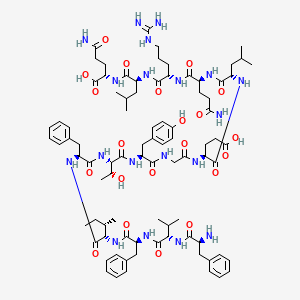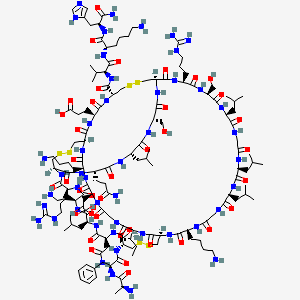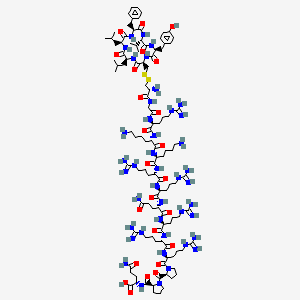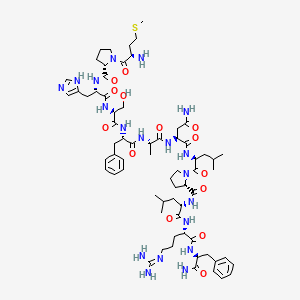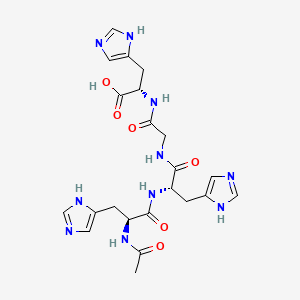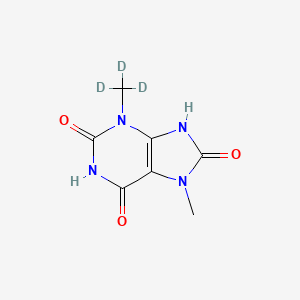
7-Methyl-3-methyluric Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-methyluric Acid-d3 is a derivative of uric acid, where the methyl group at the 3-position is replaced with a trideuteromethyl group. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific studies, particularly in the field of metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3-methyluric Acid-d3 typically involves the introduction of a trideuteromethyl group into the uric acid structure. This can be achieved through the following steps:
Starting Material: The synthesis begins with uric acid.
Methylation: The 7-position of uric acid is methylated using a methylating agent such as methyl iodide.
Deuteration: The methyl group at the 3-position is replaced with a trideuteromethyl group using a deuterating agent like deuterated methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of uric acid are methylated at the 7-position.
Bulk Deuteration: The methyl group at the 3-position is replaced with a trideuteromethyl group using deuterated reagents.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-3-methyluric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trideuteromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups replacing the trideuteromethyl group.
Wissenschaftliche Forschungsanwendungen
7-Methyl-3-methyluric Acid-d3 has several scientific research applications:
Metabolic Studies: Used as a labeled compound to trace metabolic pathways and study the metabolism of uric acid derivatives.
Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs that interact with uric acid pathways.
Isotope Labeling: Utilized in isotope labeling studies to investigate biochemical processes.
Analytical Chemistry: Employed as a standard in analytical techniques such as mass spectrometry.
Wirkmechanismus
The mechanism of action of 7-Methyl-3-methyluric Acid-d3 involves its interaction with metabolic enzymes and pathways related to uric acid. The trideuteromethyl group acts as an isotopic label, allowing researchers to track the compound’s behavior in biological systems. The molecular targets include enzymes involved in uric acid metabolism, and the pathways affected are those related to purine metabolism.
Vergleich Mit ähnlichen Verbindungen
7-Methyluric Acid: Similar structure but without the trideuteromethyl group.
3-Methyluric Acid: Methyl group at the 3-position but not deuterated.
7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione: Another deuterated derivative with a different substitution pattern.
Uniqueness: 7-Methyl-3-methyluric Acid-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of the trideuteromethyl group allows for more precise and accurate tracking in scientific research compared to non-deuterated analogs.
Eigenschaften
IUPAC Name |
7-methyl-3-(trideuteriomethyl)-9H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZLHKHNBLLJD-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)N(C(=O)N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849584 |
Source


|
| Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383160-11-0 |
Source


|
| Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
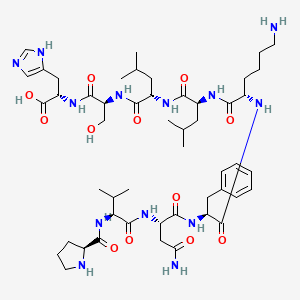

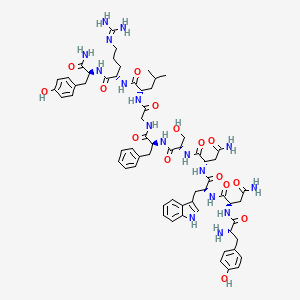
![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)
